molecular formula C13H10F2O B176506 1-(Benzyloxy)-3,5-difluorobenzene CAS No. 176175-97-6

1-(Benzyloxy)-3,5-difluorobenzene

Cat. No. B176506
CAS RN: 176175-97-6
M. Wt: 220.21 g/mol
InChI Key: PEDMGHKJUCZTHB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3,5-difluorobenzene, commonly known as 1-benzyl-3,5-difluorobenzene (1-BDB), is a versatile organofluorine compound used in various scientific and industrial applications. It is a colorless, odorless, and non-flammable liquid that is soluble in organic solvents. 1-BDB is often used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of fluorinated benzene derivatives, including compounds similar to 1-(Benzyloxy)-3,5-difluorobenzene, reveals interesting features like layered monoclinic structures and short F⋯F separations. These structures are stabilized by bifurcated C–H⋯F–C interactions, highlighting the role of weak intermolecular interactions in predominantly non-polar compounds (Thakur et al., 2010).

Photocatalyzed Benzylic Fluorination

Photocatalyzed oxidation of benzylic compounds like 1-(Benzyloxy)-3,5-difluorobenzene can be achieved using specific reagents. This process is valuable for synthesizing less substituted, electron-deficient benzylic fluorides, which are challenging to access by other methods (Bloom et al., 2014).

Nucleophilic Substitution Reactions

Fluorinated benzenes, including derivatives similar to 1-(Benzyloxy)-3,5-difluorobenzene, are used in nucleophilic substitution reactions. These reactions typically involve replacing fluorine with other groups, demonstrating the versatility of these compounds in organic synthesis (Goryunov et al., 2010).

Synthesis of Complex Organic Molecules

1-(Benzyloxy)-3,5-difluorobenzene-type compounds are used in the synthesis of complex organic molecules. For instance, they play a crucial role in the total synthesis of important compounds like resveratrol, demonstrating their utility in pharmaceutical synthesis (Wei, 2008).

Development of MRI Contrast Agents

Derivatives of 1-(Benzyloxy)-3,5-difluorobenzene are being explored for their potential in medical imaging, particularly as MRI contrast agents. Their structure allows for high imaging sensitivity, making them promising candidates for new types of contrast agents (Önal et al., 2018).

Catalysis and Organometallic Chemistry

Fluorinated benzenes, akin to 1-(Benzyloxy)-3,5-difluorobenzene, are increasingly recognized for their applications in organometallic chemistry and catalysis. Their unique electronic properties due to fluorination make them suitable for various catalytic and synthetic applications (Pike et al., 2017).

properties

IUPAC Name

1,3-difluoro-5-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDMGHKJUCZTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471364
Record name 1-(benzyloxy)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3,5-difluorobenzene

CAS RN

176175-97-6
Record name 1-(benzyloxy)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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